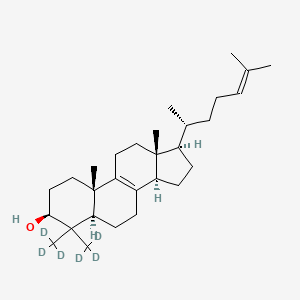
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine is a modified nucleoside analog derived from adenosine. Adenosine analogs are known for their roles as smooth muscle vasodilators and inhibitors of cancer progression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine involves multiple steps, starting from adenosine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using 4,4’-dimethoxytrityl chloride (DMT-Cl) under basic conditions.
N4-Benzoylation: The amino group at the N4 position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
2’-O-propargylation: The 2’-hydroxyl group is propargylated using propargyl bromide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the propargyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Propargyl bromide in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted adenosine derivatives.
Aplicaciones Científicas De Investigación
N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Studied for its role in modulating biological pathways, particularly those involving adenosine receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, leading to effects such as vasodilation and inhibition of cancer cell growth. The compound’s unique modifications enhance its binding affinity and specificity for these receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine stands out due to its specific structural modifications, which confer enhanced biological activity and potential therapeutic applications. Its propargyl group allows for further functionalization, making it a versatile tool in chemical synthesis and biological research.
Propiedades
Fórmula molecular |
C41H37N5O7 |
|---|---|
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35?,36+,40-/m1/s1 |
Clave InChI |
HJXHRBGNFZRNDJ-NFULQDMJSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


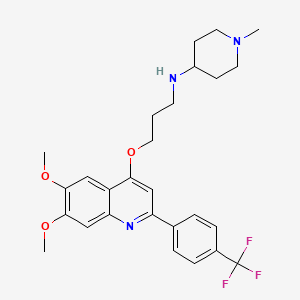
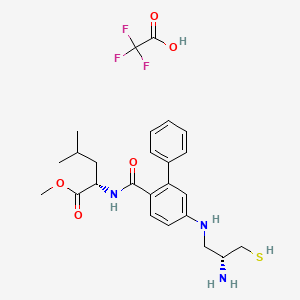
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
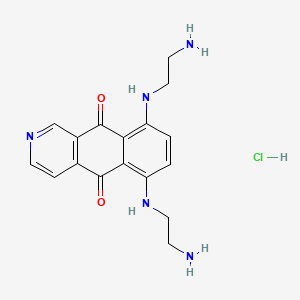
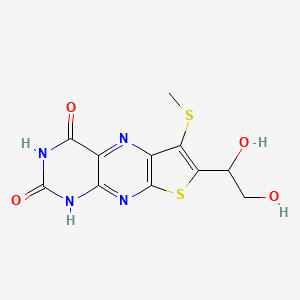
![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)

![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
